6-Methoxy-1H-indazole
Overview
Description
6-Methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The methoxy group at the sixth position of the indazole ring enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play roles in inflammation .
Result of Action
Indazole derivatives have been found to have various effects at the molecular and cellular levels, such as inhibiting the production of certain inflammatory mediators .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-indazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound has shown potential interactions with other biomolecules, including various kinases and receptors, which further elucidates its role in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphoinositide 3-kinase (PI3K) pathway, which is critical for cell growth and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Moreover, it impacts gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This modulation can lead to changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are consistent over extended periods, indicating the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can affect its distribution, leading to its accumulation in specific tissues such as the liver and kidneys . Understanding these interactions is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, post-translational modifications such as phosphorylation can affect its localization and activity, directing it to specific cellular compartments . These findings provide insights into the compound’s mechanism of action at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds . Another approach involves the use of transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclization reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized for higher yields and purity. This often involves the use of metal-catalyzed reactions under controlled conditions to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
6-Methoxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Comparison with Similar Compounds
1H-Indazole: Lacks the methoxy group, which affects its chemical properties and biological activities.
2H-Indazole: Differs in the position of the nitrogen atom in the ring, leading to different reactivity and applications.
6-Methoxy-2H-indazole: Similar to 6-Methoxy-1H-indazole but with different electronic and steric properties due to the position of the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the methoxy group at the sixth position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
6-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQSOYROKGJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505279 | |
Record name | 6-Methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3522-07-4 | |
Record name | 6-Methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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